molecular formula C20H26N6O3 B1599851 Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate CAS No. 761443-50-9

Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Cat. No.: B1599851
CAS No.: 761443-50-9
M. Wt: 398.5 g/mol
InChI Key: KLRUJKXTUJSKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Significance

This compound belongs to the class of pyrrolo-pyrazole derivatives, characterized by their fused ring systems and diverse biological activities. This compound is specifically classified as a heterocyclic compound, containing atoms of at least two different elements as part of its ring structure, primarily nitrogen and carbon. The molecular formula is C₂₀H₂₆N₆O₃ with a molecular weight of 398.46 grams per mole, reflecting the complex nature of its molecular architecture.

The structural significance of this compound lies in its unique bicyclic framework that combines multiple pharmacologically relevant elements. The core structure features a pyrrolo[3,4-c]pyrazole scaffold, which represents a ring-contracted bicyclic aromatic system that has gained attention in pharmaceutical research. This particular arrangement provides a rigid framework that can interact effectively with biological targets through various molecular recognition mechanisms.

The compound contains several key structural features that contribute to its biological activity. The ethyl carboxylate group at position 1 provides both electronic and steric properties that influence the compound's pharmacokinetic characteristics. The benzamido substituent at position 3 incorporates a 4-(4-methylpiperazin-1-yl) group, which is known to enhance binding affinity to various protein targets through hydrogen bonding and π-π stacking interactions. The methylpiperazine moiety is particularly significant as it can act as both a hydrogen-bond donor and acceptor, allowing for complementary interactions with peptide backbones.

Structural Component Chemical Function Biological Significance
Pyrrolo[3,4-c]pyrazole core Bicyclic aromatic scaffold Provides rigid framework for target binding
Ethyl carboxylate Ester functional group Influences pharmacokinetic properties
Benzamido substituent Amide linkage Enables hydrogen bonding interactions
Methylpiperazine ring Tertiary amine Acts as hydrogen bond acceptor/donor

The heterocyclic nature of the compound is particularly important for its biological activity. Pyrazole derivatives are prevalent in diverse fields ranging from agrochemicals to therapeutics, with at least thirty-three pyrazole-containing medicines having been marketed to treat diseases ranging from bacterial infections to cancer and neurologic disorders. The five-membered pyrazole ring, composed of three carbon atoms and two adjacent nitrogen atoms, endows the molecule with tautomerism capabilities and unique electronic properties that are crucial for biological recognition.

The compound's structure demonstrates the sophisticated approach of modern medicinal chemistry in designing molecules that can interact with multiple biological targets. The presence of the pyrrolidone structure within the bicyclic framework is significant, as pyrrolidones are typical building blocks in several important categories of bioactive compounds. The combination of these structural elements creates a molecule with enhanced potential for therapeutic applications, particularly in cancer research where kinase inhibition is a primary target.

Historical Context in Heterocyclic Chemistry

The historical development of pyrazole chemistry provides important context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this class of compounds. This nomenclature established the foundation for what would become an extensive field of research in nitrogen-containing heterocycles.

The early synthetic methods for pyrazole derivatives were established through the pioneering work of Hans von Pechmann, who in 1898 developed a classical method for synthesizing pyrazole from acetylene and diazomethane. This breakthrough provided the first reliable synthetic route to the pyrazole core structure and opened the door for systematic exploration of substituted pyrazole derivatives. The historical significance of this work cannot be overstated, as it established the fundamental synthetic principles that continue to guide pyrazole chemistry today.

The development of pyrazole chemistry throughout the twentieth century was marked by several key milestones that directly relate to the modern understanding of compounds like this compound. Buchner's discovery in 1889 of pyrazole synthesis through decarboxylation of 3,4,5-tricarboxylic acid represented another important synthetic advance. These early synthetic methodologies established the chemical foundations necessary for the later development of more complex bicyclic systems.

The evolution toward more complex pyrazole-containing scaffolds gained momentum in the latter half of the twentieth century, as researchers began to recognize the therapeutic potential of these compounds. The remarkable prevalence of pyrazole scaffolds in bioactive molecules, ranging from anticoagulants to fungicides, encouraged both medicinal and organic chemists to explore new methods for developing pyrazole-containing compounds for different applications. This historical trajectory set the stage for the development of sophisticated bicyclic systems like the pyrrolo[3,4-c]pyrazole core found in the target compound.

Historical Period Key Development Impact on Pyrazole Chemistry
1883 Ludwig Knorr coins "pyrazole" Establishes systematic nomenclature
1889 Buchner's decarboxylation method Provides alternative synthetic route
1898 Pechmann's acetylene-diazomethane method First reliable pyrazole synthesis
1959 First natural pyrazole isolated Validates biological relevance
1990s-2000s Pharmaceutical applications emerge Drives modern synthetic development

The recognition of natural pyrazole compounds provided additional validation for the biological relevance of this chemical class. 1-pyrazolyl-alanine was the first natural pyrazole isolated from watermelon seeds in 1959, demonstrating that these structures occur naturally and play important biological roles. This discovery helped establish the legitimacy of pyrazole-based drug design approaches and encouraged further research into synthetic pyrazole derivatives.

The modern era of pyrazole chemistry, particularly relevant to understanding this compound, began with the recognition that pyrazole derivatives could serve as privileged scaffolds in medicinal chemistry. The development of bicyclic heterocycles containing a pyrazole moiety became particularly important as researchers sought to create more selective and potent therapeutic agents. The pyrrolo[3,4-c]pyrazole-4,6-dione nucleus, despite receiving relatively little attention historically, has been recognized for its interesting biological activities as phosphatase inhibitors.

The synthetic approaches to pyrrolo[3,4-c]pyrazole derivatives have evolved significantly from the classical methods established in the nineteenth century. Modern synthetic strategies employ multicomponent one-pot processes, photoredox reactions, and transition-metal catalyzed reactions, representing a significant advancement over the original cyclocondensation and cycloaddition approaches. These methodological advances have enabled the synthesis of complex molecules like this compound, which would have been extremely challenging to prepare using historical synthetic methods.

The historical context also reveals the increasing sophistication of structure-activity relationship studies in pyrazole chemistry. Early work focused primarily on the synthesis and basic characterization of pyrazole derivatives, but modern research emphasizes the detailed understanding of how structural modifications affect biological activity. This evolution in research approach has been crucial for the development of compounds like this compound, where multiple structural elements are precisely positioned to optimize biological activity.

The integration of computational methods and crystallographic analysis into pyrazole research represents another important historical development. The ability to determine three-dimensional structures and understand binding interactions at the molecular level has revolutionized the design of pyrazole-based therapeutics. This capability has been particularly important for understanding how bicyclic pyrazole derivatives like the target compound interact with their biological targets, enabling rational drug design approaches that were impossible in the early days of pyrazole chemistry.

Properties

IUPAC Name

ethyl 3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-3-29-20(28)26-17-13-21-12-16(17)18(23-26)22-19(27)14-4-6-15(7-5-14)25-10-8-24(2)9-11-25/h4-7,21H,3,8-13H2,1-2H3,(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRUJKXTUJSKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(CNC2)C(=N1)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466387
Record name Ethyl 3-[4-(4-methylpiperazin-1-yl)benzamido]-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761443-50-9
Record name Ethyl 3-[4-(4-methylpiperazin-1-yl)benzamido]-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyrrolo[3,4-c]pyrazole core, which is known for its biological activity. The presence of the 4-methylpiperazine moiety is particularly notable as it is often associated with enhanced pharmacological profiles.

Biological Activity

1. Anticancer Activity

Several studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, it was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range .

2. Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives. This compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro studies showed inhibition zones comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated using various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Modulation of Signaling Pathways: It appears to affect various signaling pathways such as MAPK and NF-kB, which are crucial in inflammation and cancer progression.

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces apoptosis through intrinsic pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics like ampicillin .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7~10 µM
PC-3~15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Anti-inflammatoryMacrophagesCytokine inhibition

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_4O_3.

Key Properties

  • Molecular Weight : Approximately 360.42 g/mol.
  • Solubility : Generally soluble in organic solvents, which is advantageous for pharmaceutical formulations.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate has been tested against various cancer cell lines:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of A549 lung cancer cells significantly more than traditional chemotherapeutic agents .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

  • Bacterial Inhibition : Studies have reported effectiveness against strains of Acinetobacter baumannii, a notorious drug-resistant pathogen .
  • Mechanism : The presence of the piperazine moiety enhances its ability to penetrate bacterial membranes .

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can exhibit anti-inflammatory properties:

  • Inflammation Models : The compound was evaluated in carrageenan-induced paw edema assays, showing reduced swelling compared to control groups .

Reaction Conditions

The synthesis often requires specific conditions:

  • Temperature Control : Reactions are generally conducted at controlled temperatures to optimize yield.
  • Catalysts : Use of catalysts such as urea has been noted to enhance reaction efficiency .

Clinical Relevance

Research on similar pyrazole derivatives indicates potential for use in clinical settings:

  • A study highlighted that compounds with similar structures were effective in treating various cancers and infections .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate (4a ) Pyrrolo[3,4-c]pyrazole 3: 4-(4-methylpiperazin-1-yl)benzamido; 5: benzoyl 503.01 Piperazine, benzoyl, ethyl carboxylate
Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5-tosyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate (4c ) Pyrrolo[3,4-c]pyrazole 3: 4-(4-methylpiperazin-1-yl)benzamido; 5: tosyl 559.13 (calculated) Tosyl, piperazine, ethyl carboxylate
Ethyl 5-Boc-3-amino-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate Pyrrolo[3,4-c]pyrazole 3: amino; 5: Boc 296.32 Boc-protected amine, ethyl carboxylate
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2 ) Pyrazolo[3,4-d]pyrimidine 1: p-tolyl; 4: imino; 5: amine ~260 (estimated) Imino, aromatic tolyl, amine

Structural Insights :

  • Core Scaffold : While 4a and 4c share the pyrrolo[3,4-c]pyrazole core, compound 2 () adopts a pyrazolo[3,4-d]pyrimidine system, reducing conformational flexibility due to fused aromatic rings .
  • Rotamerism : 4a exhibits dynamic rotamerism due to restricted rotation of the benzamido group, a feature absent in the more rigid pyrazolopyrimidine derivatives .

Functional Insights :

  • Synthetic Challenges: Low yields for 4a and 4c suggest steric hindrance during acylation, a hurdle less pronounced in simpler pyrazolopyrimidines .
  • Biological Relevance : 4a was prioritized for anti-parasitic screening due to its piperazine moiety, which may mimic kinase-binding motifs, whereas compound 2 lacks reported activity data .
  • Stability : The tosyl group in 4c may confer greater hydrolytic stability compared to the benzoyl group in 4a , though this requires experimental validation .

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Type Description Key Reagents/Conditions Yield (%)
1 Amino protection Protect amino groups on glycine derivatives to prevent side reactions during cyclization. Boc-protection or similar protecting groups >90%
2 Cyclization Formation of the 5,6-dihydropyrrolo[3,4-c]pyrazole core via intramolecular cyclization. Heat, dehydrating agents (e.g., POCl3, PPA) 60-75%
3 Amide bond formation Coupling of the pyrrolo-pyrazole intermediate with 4-(4-methylpiperazin-1-yl)benzoic acid. EDCI, HOBt, or DCC as coupling agents 70-85%
4 Esterification Introduction of the ethyl carboxylate group by esterifying the carboxylic acid functionality. Ethyl chloroformate, base (e.g., triethylamine) 75-90%
5 Purification and isolation Chromatographic techniques or recrystallization to obtain pure target compound. Silica gel chromatography, solvents like EtOAc -

Note: Yields are approximate and depend on specific reaction conditions and scale.

Representative Synthetic Route Example

A typical synthetic route reported involves:

  • Starting from glycine, protection of the amino group is performed.
  • The protected glycine undergoes cyclization to form the dihydropyrrolo[3,4-c]pyrazole ring.
  • The resulting intermediate is coupled with 4-(4-methylpiperazin-1-yl)benzoic acid using carbodiimide-mediated amide bond formation.
  • Finally, esterification with ethyl chloroformate yields the ethyl carboxylate derivative.

This route benefits from relatively straightforward operations, moderate reaction times, and overall yields exceeding 20-25% for the entire sequence.

Research Findings and Optimization

  • Reaction efficiency : Studies show that using simple and readily available starting materials like glycine reduces costs and complexity.
  • Yield optimization : Four different synthetic routes were designed in one study, with three routes achieving yields above 25%, indicating the robustness of the synthetic approach.
  • Post-reaction processing : The methods favor simple post-treatment operations, such as straightforward extraction and crystallization, which reduce time and resource consumption.
  • Pharmaceutical relevance : The compound is a key intermediate or analog in the development of kinase inhibitors like danusertib, highlighting the importance of efficient synthesis.

Comparative Data Table of Preparation Routes

Route No. Starting Material Key Steps Overall Yield (%) Advantages Disadvantages
1 Glycine Protection, cyclization, coupling, esterification >25 Simple steps, low cost Moderate yield
2 Glycine Similar to Route 1, alternative reagents >25 High yield, convenient post-treatment Slightly longer reaction times
3 Glycine Variation in cyclization and coupling conditions >20 Good yield, scalable More complex purification
4 Glycine Optimized for minimal steps and time >25 Time-efficient, cost-effective Requires precise control of conditions

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via acylation reactions. For example, intermediate 3 (0.034 mmol) reacts with benzoyl chloride (7.95 µL) in pyridine to form the target compound after 16 hours, followed by silica gel chromatography (0–8% MeOH in DCM) with a 21% yield. Similar methods use tosyl chloride for sulfonylation .

Q. How is the compound characterized after synthesis?

Characterization relies on 1H^1 \text{H} NMR and LCMS. For instance, 1H^1 \text{H} NMR (500 MHz, methanol-d4_4) reveals rotameric signals (e.g., δ 7.89/7.78 ppm for aromatic protons), while LCMS confirms the molecular ion peak ([M+H]+^+ = 503.01) .

Q. What purification methods are effective for isolating this compound?

Silica gel chromatography with gradient elution (e.g., 0–10% MeOH in DCM) is standard. Low yields (21–23%) suggest the need for careful solvent selection to minimize losses during purification .

Q. Which functional groups influence its reactivity?

The 4-methylpiperazine moiety enhances solubility and hydrogen-bonding potential, while the pyrazole core and ethyl carboxylate group dictate electrophilic substitution and hydrolysis susceptibility .

Advanced Questions

Q. How can low synthesis yields be improved?

Optimize reaction stoichiometry (e.g., excess benzoyl chloride), temperature control, or alternative catalysts (e.g., piperidine in ethanol at 90°C, as in related syntheses). Consider microwave-assisted synthesis to reduce reaction time .

Q. How to resolve rotameric mixtures observed in NMR spectra?

Rotamers (e.g., δ 2.32/2.38 ppm for methyl groups) arise from restricted rotation. Use variable-temperature NMR or deuterated solvents (e.g., CD3 _3OD) to coalesce signals. Dynamic HPLC may also separate conformers .

Q. What strategies validate structural analogs for SAR studies?

Compare with Danusertib (a structural analog with anti-trypanosomal activity). Modify the benzamido or pyrrolo-pyrazole groups systematically, and assess bioactivity via enzyme inhibition assays .

Q. How to design biological assays for anti-parasitic activity?

Repurpose kinase inhibition protocols (e.g., Aurora kinase assays). Test against Trypanosoma brucei cultures, using IC50_{50} determination and cytotoxicity profiling in mammalian cell lines .

Q. What analytical challenges arise in LCMS interpretation?

Ensure ionization efficiency (e.g., ESI+ mode) and address adduct formation. Compare observed ([M+H]+^+ = 503.01) vs. theoretical masses, and confirm purity via UV/ELSD integration .

Q. How to address solubility issues in biological testing?

Introduce polar substituents (e.g., hydroxyl groups) or formulate with cyclodextrins. Assess solubility in PBS/DMSO mixtures and monitor aggregation via dynamic light scattering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
Reactant of Route 2
Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.